- Preparation of spiro-fused pyrazoles as inhibititors of kinesin spindle protein (KSP) kinesin activity., World Intellectual Property Organization, , ,

Cas no 934192-22-0 (benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate)

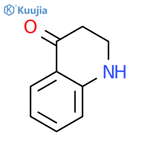

934192-22-0 structure

商品名:benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

CAS番号:934192-22-0

MF:C17H15NO3

メガワット:281.305904626846

MDL:MFCD30833847

CID:4660181

PubChem ID:23726243

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

- 1-Cbz-2,3-dihydroquinolin-4(1h)-one

- ARPDGNMOSXCMJJ-UHFFFAOYSA-N

- SY096645

- AK687652

- 1-benzyloxycarbonyl-2,3-dihydro-4-quinolone

- 1-benzyloxycarbonyl-4-oxo-1,2,3,4-tetrahydroquinoline

- Phenylmethyl 3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate (ACI)

- benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

- DS-20180

- MFCD30833847

- AC-30468

- CS-0160787

- benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate

- EN300-3372307

- Y11143

- SCHEMBL983021

- AKOS027491932

- 934192-22-0

- Benzyl4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

-

- MDL: MFCD30833847

- インチ: 1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2

- InChIKey: ARPDGNMOSXCMJJ-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC(=O)C2C1=CC=CC=2)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 281.10519334g/mol

- どういたいしつりょう: 281.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 46.6

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-250mg |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 250mg |

¥720.0 | 2022-04-28 | |

| eNovation Chemicals LLC | D761183-1g |

1-Cbz-2,3-dihydroquinolin-4(1H)-one |

934192-22-0 | 95% | 1g |

$260 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD863-50mg |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate |

934192-22-0 | 95% | 50mg |

299.0CNY | 2021-07-17 | |

| Chemenu | CM227393-1g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 1g |

$281 | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-100mg |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 100mg |

¥480.0 | 2022-04-28 | |

| Chemenu | CM227393-10g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95%+ | 10g |

$1681 | 2024-07-19 | |

| abcr | AB505005-1 g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate; . |

934192-22-0 | 1g |

€394.30 | 2022-07-29 | ||

| Alichem | A189008438-1g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 1g |

$321.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49505-5g |

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate |

934192-22-0 | 95% | 5g |

¥6567.0 | 2022-04-28 | |

| Enamine | EN300-3372307-0.05g |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate |

934192-22-0 | 95.0% | 0.05g |

$202.0 | 2025-03-18 |

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

リファレンス

- Process for preparation of optically active cyclic alcohols, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane ; reflux

1.2 Reagents: Silica , Oxygen Solvents: Dichloromethane ; 1 d, rt

1.2 Reagents: Silica , Oxygen Solvents: Dichloromethane ; 1 d, rt

リファレンス

- Intramolecular Buchner reaction and oxidative aromatization with SeO2 or O2, Chemical & Pharmaceutical Bulletin, 2019, 67(7), 729-732

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 15 min, -78 °C

1.2 Solvents: Toluene ; -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, -15 °C

1.2 Solvents: Toluene ; -78 °C; -78 °C → rt; 3 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, -15 °C

リファレンス

- A microwave-assisted, two-step synthesis of indolo[3,2-c]quinolines via Fischer indolization and oxidative aromatization, Heterocycles, 2022, 104(10), 1782-1791

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of spiro-condensed 1,3,4-thiadiazole derivatives for inhibiting KSP kinesin activity, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

リファレンス

- Preparation of pyridines containing naphthalenyl moiety for the treatment of dermatitis, World Intellectual Property Organization, , ,

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Raw materials

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Preparation Products

benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

934192-22-0 (benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate) 関連製品

- 2171882-05-4(2-2-(oxan-2-yl)ethylcyclobutan-1-ol)

- 1806905-39-4(3-Cyano-2-(difluoromethyl)-4-fluoro-6-hydroxypyridine)

- 1805629-37-1(Ethyl 2-cyano-5-difluoromethoxy-4-ethylbenzoate)

- 1261789-96-1(6-Methoxy-3-nitro-2-(4-(trifluoromethyl)phenyl)pyridine)

- 485320-54-5(1-phenyl-1H-pyrazole-4-carbohydrazide)

- 886502-67-6(3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid)

- 2137943-24-7([2,2-Difluoro-3-(methylamino)propyl](ethyl)(2-methylpropyl)amine)

- 2680877-29-4(benzyl N-benzyl-N-4-(hydroxymethyl)oxan-4-ylcarbamate)

- 1803879-26-6(Ethyl 3-fluoro-5-iodopyridine-4-acetate)

- 2044714-04-5(1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934192-22-0)benzyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):216.0/753.0/1261.0